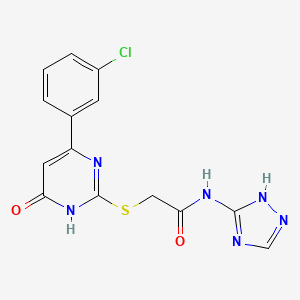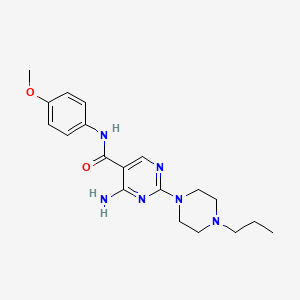![molecular formula C18H26N4O2S B11198663 N-Cyclopentyl-3-[2-(diethylamino)-4-oxo-3H,4H-thieno[3,2-D]pyrimidin-3-YL]propanamide](/img/structure/B11198663.png)
N-Cyclopentyl-3-[2-(diethylamino)-4-oxo-3H,4H-thieno[3,2-D]pyrimidin-3-YL]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclopentyl-3-[2-(diethylamino)-4-oxo-3H,4H-thieno[3,2-D]pyrimidin-3-YL]propanamide is a complex organic compound that belongs to the class of thienopyrimidines. Thienopyrimidines are known for their diverse biological activities and are often studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopentyl-3-[2-(diethylamino)-4-oxo-3H,4H-thieno[3,2-D]pyrimidin-3-YL]propanamide typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-D]pyrimidin-4-ones . Another approach involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene using calcium chloride as a desiccant .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
N-Cyclopentyl-3-[2-(diethylamino)-4-oxo-3H,4H-thieno[3,2-D]pyrimidin-3-YL]propanamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine derivative .
Scientific Research Applications
N-Cyclopentyl-3-[2-(diethylamino)-4-oxo-3H,4H-thieno[3,2-D]pyrimidin-3-YL]propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Cyclopentyl-3-[2-(diethylamino)-4-oxo-3H,4H-thieno[3,2-D]pyrimidin-3-YL]propanamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thienopyrimidine derivatives, such as thieno[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives .
Uniqueness
N-Cyclopentyl-3-[2-(diethylamino)-4-oxo-3H,4H-thieno[3,2-D]pyrimidin-3-YL]propanamide is unique due to its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications. Its cyclopentyl and diethylamino groups may contribute to its unique properties compared to other thienopyrimidine derivatives .
Properties
Molecular Formula |
C18H26N4O2S |
|---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
N-cyclopentyl-3-[2-(diethylamino)-4-oxothieno[3,2-d]pyrimidin-3-yl]propanamide |
InChI |
InChI=1S/C18H26N4O2S/c1-3-21(4-2)18-20-14-10-12-25-16(14)17(24)22(18)11-9-15(23)19-13-7-5-6-8-13/h10,12-13H,3-9,11H2,1-2H3,(H,19,23) |
InChI Key |
QWCKNKPMAJAMBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC2=C(C(=O)N1CCC(=O)NC3CCCC3)SC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Isopropyl 4-[(2-methoxy-5-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate](/img/structure/B11198581.png)

![1-methyl-4-morpholin-4-yl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11198597.png)
![N-benzyl-2-{[5-(3-methylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11198608.png)

![2-chlorobenzyl 4-[2-(4-fluorobenzyl)-2H-tetrazol-5-yl]benzoate](/img/structure/B11198616.png)
![4-amino-N-(4-ethoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine-5-carboxamide](/img/structure/B11198622.png)
![N-Cyclopropyl-3-[3-oxo-4-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)-3,4-dihydroquinoxalin-2-YL]propanamide](/img/structure/B11198629.png)
![N-[(4-Chlorophenyl)methyl]-2-({6-[4-(2-fluorophenyl)piperazin-1-YL]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B11198630.png)
![N-cyclopropyl-1-[7-oxo-6-(2-oxo-2-{[3-(propan-2-yl)phenyl]amino}ethyl)-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B11198635.png)
![N-(4-methylbenzyl)-2-(5-methyl-3-oxo-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B11198638.png)
![1-(6-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-cyclopropylpiperidine-4-carboxamide](/img/structure/B11198641.png)
![5-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B11198646.png)
![N-(4-bromophenyl)-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B11198649.png)
